molecular formula C12H12N2O2 B2865465 Methyl 2,3-dimethylquinoxaline-6-carboxylate CAS No. 32461-66-8

Methyl 2,3-dimethylquinoxaline-6-carboxylate

Cat. No.: B2865465
CAS No.: 32461-66-8
M. Wt: 216.24
InChI Key: WZDDLQPHCCROKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dimethylquinoxaline-6-carboxylate typically involves the reaction of appropriate quinoxaline derivatives with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation of the quinoxaline ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethylquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Methyl 2,3-dimethylquinoxaline-6-carboxylate has several scientific research applications:

Properties

IUPAC Name

methyl 2,3-dimethylquinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-8(2)14-11-6-9(12(15)16-3)4-5-10(11)13-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDDLQPHCCROKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

55.8 g (0.354 mole) of methyl 3,4-diaminobenzoate and 30.5 g (0.354 mole) of diacetyl are heated under reflux in 500 ml of toluene for 3 hours, using a water separator. The toluene is distilled off in vacuo and the residue is dissolved in ethyl acetate under the influence of heat, active charcoal being added, the active charcoal is separated off via a Seitz filter and the filtrate is concentrated to dryness.
Quantity
55.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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